molecular formula C17H20N2O3S2 B2534443 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941884-25-9

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2534443
CAS No.: 941884-25-9
M. Wt: 364.48
InChI Key: KAKAIMXNPXFBLP-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a phenyl ring and a tetrahydrobenzo[d]thiazole moiety. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[d]thiazole ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, often using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the ethylsulfonyl-substituted phenyl ring with the tetrahydrobenzo[d]thiazole moiety through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobenzo[d]thiazole Derivatives: Compounds with similar structures, such as those containing the tetrahydrobenzo[d]thiazole moiety, are often studied for their biological activities.

    Ethylsulfonyl-Substituted Phenyl Compounds: These compounds share the ethylsulfonyl group and may exhibit similar chemical reactivity and biological properties.

Uniqueness

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its dual functional groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-24(21,22)13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)23-17/h7-10H,2-6,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKAIMXNPXFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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